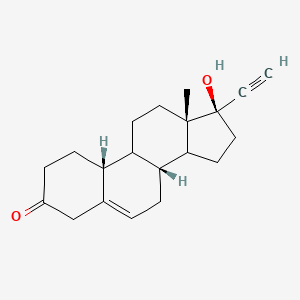

| currency-5(6)-Norethindrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H26O2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(8R,10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16?,17+,18?,19-,20-/m0/s1 |

InChI Key |

QGQUHXSBTSDAML-GAINYCGTSA-N |

Isomeric SMILES |

C[C@]12CCC3[C@H]4CCC(=O)CC4=CC[C@H]3C1CC[C@]2(C#C)O |

Canonical SMILES |

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O |

Origin of Product |

United States |

Historical Context of Norethindrone Research

Early Synthetic Breakthroughs and Development of the Compound

The synthesis of norethindrone (B1679910) (also known as norethisterone) was a landmark achievement that occurred in Mexico City in 1951. asu.edunih.govwustl.edu A team of researchers at Syntex, S.A., led by Carl Djerassi, successfully synthesized the novel progestin. nih.govwikipedia.org The team also included Luis E. Miramontes and George Rosenkranz. wikipedia.org The synthesis, achieved on October 15, 1951, produced 19-nor-17-alpha-ethynyltestosterone, the compound that would later be named norethindrone. nih.gov

This breakthrough was particularly significant because it yielded a potent, orally active progestin, a synthetic version of the naturally occurring hormone progesterone (B1679170). nih.govwustl.eduwikipedia.org Natural progesterone is not effective when taken orally due to its rapid metabolism in the body. wustl.edu The development of an orally active progestin was a crucial step, as research was focused on finding a progesterone mimic that could be administered easily. acs.org

The initial purpose for developing norethindrone was to address menstrual disorders and infertility. wustl.edunih.gov However, its potential as a contraceptive was soon recognized. wustl.edu Following its synthesis, Syntex filed for a patent in November 1951. nih.gov A few years later, in 1953, Frank Colton at G.D. Searle and Company developed norethynodrel (B126153), an isomer of norethindrone. asu.edu

While norethynodrel was the progestin used in the first commercially available oral contraceptive, Enovid, in 1960, norethindrone quickly became a dominant force in the market. asu.eduacs.org By 1962, norethindrone was marketed as the active ingredient in the oral contraceptive Ortho-Novum. asu.edu Its derivative, norethindrone acetate (B1210297), was later licensed to Parke-Davis in 1964, further expanding its use. asu.edu By the 1970s, norethindrone was a component in more than half of the oral contraceptives available. acs.orgacs.org

Key Milestones in Norethindrone Development

| Year | Event | Key Figures/Organizations | Significance |

| 1951 | Synthesis of norethindrone (norethisterone). asu.edunih.govwustl.edu | Carl Djerassi, Luis E. Miramontes, George Rosenkranz (Syntex, S.A.). wikipedia.org | First orally active and potent synthetic progestin created. nih.govwikipedia.org |

| 1951 | Patent application filed for norethindrone. nih.gov | Syntex, S.A. | Secured intellectual property for the new compound. |

| 1953 | Synthesis of norethynodrel, an isomer of norethindrone. asu.edu | Frank Colton (G.D. Searle and Company). asu.edu | Provided an alternative synthetic progestin. |

| 1956 | U.S. patent granted for norethindrone. asu.edu | Syntex, S.A. | Formal recognition of the invention. |

| 1957 | Norethindrone first introduced for medical use on its own. wikipedia.org | - | Initial application for gynecological disorders. nih.gov |

| 1962 | Marketed as the contraceptive pill Ortho-Novum. asu.edu | Ortho (division of Johnson & Johnson). asu.edu | Became a key component in the oral contraceptive market. |

| 1964 | Parke-Davis gains rights to norethindrone acetate. asu.edu | Parke-Davis, Syntex, S.A. | Expanded the market share of norethindrone derivatives. asu.edu |

Pioneering Steroid Chemistry and Derivations from Natural Precursors

The synthesis of norethindrone was built upon a foundation of pioneering work in steroid chemistry, particularly the work of Russell Marker. asu.edu In the 1940s, Marker developed a process known as "Marker Degradation," which allowed for the large-scale synthesis of progesterone from diosgenin (B1670711), a steroid sapogenin found in Mexican wild yams (Dioscorea species). asu.eduacs.orgsciencehistory.orgnih.gov This discovery was revolutionary as it provided an economical and abundant source of a key steroid precursor. acs.orgsciencehistory.org

Marker's work led to the establishment of Syntex in Mexico City in 1944, a company he co-founded to commercialize his process. acs.orgacs.orgnih.gov Syntex quickly became a major center for hormone research and production, which created the environment that facilitated Djerassi's later synthesis of norethindrone. asu.eduacs.org The low-cost progesterone produced via the Marker Degradation became a crucial starting material for the industrial preparation of other steroids, including cortisone (B1669442) and, eventually, the precursors for norethindrone. acs.orgacs.org

The chemical pathway to norethindrone at Syntex started with testosterone (B1683101), which itself could be produced from diosgenin. acs.orgnih.gov The Djerassi-led team designed a synthesis route that involved the conversion of testosterone to estradiol (B170435) and estrone. acs.orgacs.org A key step in the synthesis of norethindrone from an estradiol intermediate involved the removal of a methyl group at the C19 position of the steroid nucleus and the addition of an ethynyl (B1212043) group at the C17 position. nih.govbmj.com This structural modification was critical; removing the methyl group reduced androgenic properties and enhanced progestational activity, while adding the ethynyl group made the compound orally active. nih.govbmj.com

The synthesis of norethindrone can also begin from 19-nor-4-androstenedione, which undergoes a series of reactions including protection, ethynylation, hydrolysis, and esterification to yield norethindrone acetate. google.com

Key Precursors and Intermediates in Norethindrone Synthesis

| Compound | Role | Source/Derivation |

| Diosgenin | Initial natural precursor. asu.eduacs.orgsciencehistory.org | Extracted from Mexican wild yams (Dioscorea species). sciencehistory.org |

| Progesterone | Key steroid intermediate. acs.orgnih.gov | Synthesized from diosgenin via the "Marker Degradation". acs.orgnih.gov |

| Testosterone | Steroid precursor for norethindrone synthesis. acs.orgnih.gov | Can be produced from diosgenin. acs.org |

| Estradiol | Intermediate in the synthesis pathway. masterorganicchemistry.com | Derived from testosterone. acs.orgacs.org |

| 19-nor-4-androstenedione | Starting material for an alternative synthesis route. google.com | - |

Synthesis and Chemical Derivations of Norethindrone

Academic Synthetic Pathways of Norethindrone (B1679910)

The landmark synthesis of norethindrone was achieved by a team of chemists led by Carl Djerassi at Syntex in Mexico City. acs.orgnih.govmasterorganicchemistry.com A common academic synthesis route starts from estradiol (B170435), a readily available steroid hormone. masterorganicchemistry.com The process involves a series of chemical transformations to achieve the final norethindrone molecule.

The synthesis of related compounds, such as 6-hydroxy and 6-keto derivatives of norethindrone acetate (B1210297), has also been described in the literature. These are often prepared from the 3,5-dienyl acetate derivative of norethindrone acetate through oxidation. nih.gov

Chemical Structure and Classification as a 19-Nortestosterone Derivative

Norethindrone, also known as 17α-ethynyl-19-nortestosterone, is a synthetic steroid belonging to the 19-nortestosterone class of progestins. wikipedia.orgresearchgate.net This classification signifies that its chemical structure is derived from testosterone (B1683101), but with a key modification: the absence of the methyl group at the C19 position. wikipedia.orgresearchgate.netwikiwand.com This structural alteration is fundamental to its progestational activity. Norethindrone is considered a first-generation progestin. wikipedia.orgdrugbank.comdrugbank.com

The systematic IUPAC name for norethindrone is (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. nih.gov

Characterization of Key Structural Features

Two principal structural modifications distinguish norethindrone from its parent compound, testosterone, and are crucial for its biological activity:

C17α-ethynyl group: The addition of an ethynyl (B1212043) group (-C≡CH) at the 17α position is a critical feature. wikipedia.orgwikiwand.com This modification prevents the rapid metabolism that progesterone (B1679170) undergoes when taken orally, thereby increasing its oral bioavailability and potency. wikipedia.org The ethynyl group also sterically hinders some metabolic conjugation reactions. wikipedia.orgwikiwand.com

Absence of C19 methyl group: The removal of the methyl group at the C19 position, a defining characteristic of 19-nortestosterone derivatives, significantly enhances its progestogenic activity and reduces its androgenic effects compared to testosterone. wikipedia.orgresearchgate.netwikiwand.com

These structural changes result in a molecule with a high affinity for the progesterone receptor, approximately 150% that of progesterone itself. wikipedia.org

Synthetic Derivations and Prodrug Relationships

Norethindrone serves as the parent compound for several progestins that act as prodrugs, meaning they are converted into the active form, norethindrone, in the body. wikipedia.orgdrugbank.comdrugbank.com These include:

Norethindrone Acetate (NETA): This is the 17β-acetate ester of norethindrone. wikipedia.org Upon oral administration, it is rapidly and extensively converted to norethindrone by esterases during absorption and first-pass metabolism in the liver. wikipedia.orgbmj.com

Norethindrone Enanthate (NETE): This is the 17β-enanthate ester of norethindrone. wikiwand.comwikipedia.org Administered via intramuscular injection, it is also a prodrug that is converted to norethindrone in the body. wikipedia.org

Other Prodrugs: Lynestrenol, norethynodrel (B126153), and ethynodiol (B195179) diacetate are other examples of progestins that are metabolized to norethindrone to exert their biological effects. wikipedia.orgdrugbank.comdrugbank.comglowm.com

These prodrugs are designed to modify the pharmacokinetic profile of norethindrone, affecting its absorption, distribution, and duration of action.

Identification and Characterization of Primary Metabolites

The metabolism of norethindrone is extensive and occurs primarily in the liver. drugbank.comfda.gov The main metabolic pathways involve reduction and conjugation. nih.govfda.gov

The primary metabolic transformations include:

A-ring reduction: The Δ4 double bond in the A-ring is reduced to form 5α- and 5β-dihydronorethisterone. wikiwand.comdrugbank.com This is followed by the reduction of the C3 keto group to yield four isomers of 3,5-tetrahydronorethisterone. wikipedia.orgwikiwand.com The enzymes responsible for these reactions are 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases. wikipedia.orgwikiwand.comdrugbank.com

Hydroxylation: Norethindrone also undergoes hydroxylation, mainly by the cytochrome P450 enzyme CYP3A4. wikipedia.orgfda.gov

Conversion to Ethinylestradiol: A small percentage (approximately 0.35%) of norethindrone is converted to the potent estrogen, ethinylestradiol, through aromatization. wikipedia.orgbmj.com

Conjugation: Norethindrone and its metabolites are extensively conjugated with sulfate (B86663) and glucuronic acid. nih.govfda.govpharmacompass.com The majority of metabolites found in the blood are sulfate conjugates, while glucuronide conjugates are predominant in the urine. nih.govfda.govpharmacompass.com Studies have identified various tetrahydro metabolites of norethindrone, such as the 3α,5α, 3α,5β, and 3β,5α configurations, in both mono- and disulphate fractions. nih.gov The 3α,5α isomer is mainly conjugated at the 17β-position, while the 3α,5β isomer is conjugated at the C-3 position. nih.gov

The ethynyl group at the C17α position remains intact in about 90% of all its metabolites. wikipedia.org

| Feature | Description |

| Parent Compound | 19-Nortestosterone |

| Key Structural Modifications | C17α-ethynyl group, Absence of C19 methyl group |

| Primary Prodrugs | Norethindrone Acetate, Norethindrone Enanthate, Lynestrenol, Norethynodrel, Ethynodiol Diacetate |

| Primary Metabolic Pathways | A-ring reduction, Hydroxylation (CYP3A4), Aromatization to Ethinylestradiol, Conjugation (sulfation and glucuronidation) |

| Major Metabolites | 5α- and 5β-dihydronorethisterone, Tetrahydronorethisterone isomers, Ethinylestradiol |

Structure Activity Relationship Sar Studies of Norethindrone and Its Analogs

Fundamental Principles of the Steroidal Nucleus and Biological Activity

Steroids are a class of organic compounds characterized by a specific core structure known as the steroid nucleus, or cyclopentanoperhydrophenanthrene ring system. mdpi.comproprep.com This nucleus consists of seventeen carbon atoms bonded together in four fused rings: three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D). proprep.com This foundational structure serves as a scaffold for all steroid compounds. mdpi.comwisdomlib.org

The specific biological properties of different steroids are determined by the chemical groups attached to this nucleus, their positions, and the stereochemistry of the ring junctions. britannica.com Even minor modifications to this molecular framework can result in remarkable differences in biological activity. britannica.com These transformations are crucial in defining the unique functions of various steroids within biological systems. wisdomlib.org The steroid core is a suitable template for structural modifications, which has led to a large group of semi-synthetic steroid derivatives with a range of biological activities. mdpi.com

Influence of C17α-Ethynyl Substitution on Biological Activity and Receptor Affinity

A key structural feature of norethindrone (B1679910) is the presence of an ethynyl (B1212043) group (-C≡CH) at the C17α position. This modification is critical for its pharmacological profile. The primary role of the C17α-ethynyl group is to confer oral bioavailability. It sterically hinders the metabolic oxidation of the C17β-hydroxyl group in the liver, which would otherwise inactivate the molecule, allowing it to be effective when administered orally.

Beyond its role in pharmacokinetics, this substitution significantly influences receptor binding and activity. While the natural ligand for the progesterone (B1679170) receptor (PR), progesterone, has a simple hydrogen atom at the 17α position, the introduction of the larger ethynyl substituent is well-accommodated by the PR's ligand-binding pocket. researchgate.net Crystallographic studies have shown that the PR can adapt to these bulky groups through local shifts in the protein's main chain and changes in the side-chain conformations of nearby amino acids. researchgate.net This accommodation is crucial for the potent agonist activity of norethindrone. researchgate.net

Impact of C19 Methyl Group Removal on Progestogenic and Androgenic Activity

Norethindrone is classified as a 19-nortestosterone derivative. nih.gov This designation signifies that it lacks the C19 methyl group, which is attached to the C10 position of the steroid nucleus in testosterone (B1683101) and progesterone. nih.gov The removal of this angular methyl group has a profound impact on the molecule's biological activity, generally leading to an enhancement of progestogenic properties and a relative decrease in androgenic effects.

Research has shown that the absence of the C10 methyl group in androgens leads to increased binding to the progesterone receptor β (PRβ). nih.gov This structural change is a key factor in conferring the potent progestational activity seen in the 19-norprogestin class, including norethindrone. By removing the steric bulk of the methyl group, the molecule can achieve a more favorable conformation for binding within the PR ligand-binding domain. This modification effectively shifts the activity profile of the parent testosterone molecule away from being purely androgenic towards a more progestogenic character.

Comparative Steroid Receptor Binding Affinities of Norethindrone and Related Progestins

The hormonal effects of norethindrone and other progestins are mediated by their interaction with various steroid receptors, primarily the progesterone receptor (PR) and the androgen receptor (AR). The relative binding affinity of a progestin for these receptors determines its specific biological profile, including its progestogenic potency and its level of androgenic activity. Different progestins exhibit varying affinities for these receptors. researchgate.net

Studies have been conducted to determine the binding affinities of various progestins to these receptors. For instance, norethisterone acetate (B1210297) (NET-A) has been shown to bind to the human androgen receptor with an affinity similar to that of the potent natural androgen 5α-dihydrotestosterone (DHT). nih.gov This highlights the structural basis for the androgenic effects observed with some progestins. In contrast, norethindrone displays a greater binding affinity for the nuclear progesterone receptor (nPR) compared to the membrane progesterone receptor α (mPRα), which helps differentiate its mechanism from other steroids. nih.gov

The following table presents comparative data on the relative binding affinities (RBA) of norethindrone and other progestins for the progesterone and androgen receptors, typically relative to a reference compound.

| Compound | Progesterone Receptor (RBA) | Androgen Receptor (RBA) |

| Progesterone | 100 | 1-10 |

| Norethindrone | 75-150 | 15-30 |

| Levonorgestrel | 150-300 | 30-60 |

| Medroxyprogesterone (B1676146) Acetate | 100-200 | 5-15 |

| Norgestimate | 100-150 | <5 |

| Note: RBA values are approximate and can vary based on the specific assay conditions. They are typically expressed relative to progesterone (for PR) and testosterone or DHT (for AR). |

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Progestogen Research

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical approach used to identify relationships between the chemical structure of a compound and its biological activity. wikipedia.org In progestogen research, QSAR methodologies are employed to develop models that can predict the activity of novel steroids and guide the synthesis of more potent and selective compounds. unicamp.brnih.govunicamp.br

Various QSAR methods have been applied to the study of progestins. These include techniques such as:

Principal Component Analysis (PCA) and Partial Least Squares (PLS) : These linear statistical methods are used to analyze datasets of progestogens, revealing that progestogen activity is dependent on factors like double bond content, resonance effects that define the skeletal shape, and the properties of various substituents. unicamp.br

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) : These 3D-QSAR methods are used to create predictive models based on the steric and electrostatic fields of the molecules. acs.orgtandfonline.com They help identify the key structural features of progesterone receptor inhibitors and can guide the design of new, more potent antagonists. tandfonline.com

These QSAR studies have been instrumental in understanding the three-dimensional nature of progestogen activity and have become more powerful with the availability of the crystal structure of the progesterone receptor-progesterone complex. unicamp.br

Molecular Pharmacology and Steroid Receptor Interactions

Binding Kinetics and Thermodynamics with Progesterone (B1679170) Receptors (PR)

The principal mechanism of action for norethindrone (B1679910) is its function as an agonist at the progesterone receptor (PR). nih.gov The binding of norethindrone to the PR initiates a cascade of molecular events, starting with conformational changes in the receptor, which are crucial for its subsequent biological activity.

The affinity of norethindrone for the human progesterone receptor has been quantified through competitive binding assays. These studies determine the concentration of the compound required to inhibit the binding of a known radiolabeled progestin to the receptor. Research on the interaction between norethindrone and the progesterone receptor in human uterine tissue has determined an inhibition constant (Ki) of 6.8 nM. nih.gov The dissociation constant (Kd) for the interaction between the natural ligand, progesterone, and its receptor falls within the range of 0.6-1.6 nM. nih.gov The Ki value indicates a high-affinity interaction between norethindrone and the PR, comparable to that of the endogenous hormone.

Table 1: Progesterone Receptor Binding Affinity for Norethindrone

| Parameter | Value | Receptor Source |

|---|---|---|

| Inhibition Constant (Ki) | 6.8 nM | Human Uterus Cytosol nih.gov |

Upon binding a ligand such as norethindrone, the progesterone receptor undergoes significant conformational changes that are essential for its function. nih.govresearchgate.netnih.gov When the ligand enters the ligand-binding domain (LBD) of the PR, the receptor dimerizes, a critical step for increasing its affinity for DNA. nih.gov

Crystallographic studies have provided detailed insights into the specific structural alterations induced by norethindrone. The binding of norethindrone to the PR LBD causes local shifts in the protein's main chain and prompts amino acids near the ligand to adopt alternative side chain rotamer conformations. researchgate.netacs.orgnih.gov These adjustments create a ligand-specific volume within the binding pocket. For instance, the binding pocket volume in the norethindrone-PR complex is approximately 520 ų, which differs from the volumes observed with other ligands like progesterone (565 ų) and the synthetic steroid metribolone (490 ų). researchgate.netacs.orgnih.gov

Despite these ligand-specific alterations in the binding pocket's size and shape, critical interactions necessary for establishing an active receptor conformation are maintained. researchgate.netacs.orgnih.gov As an agonist, norethindrone's 3-keto group helps to mediate a hydrogen-bond network that results in the bending of helix-3 within the LBD. nih.gov This structural change is vital for correctly positioning key amino acid residues that are responsible for binding co-modulating proteins, a necessary step for initiating gene transcription. nih.gov

Interactions with Other Steroid Receptors

Norethindrone is known to possess mild androgenic activity. nih.gov This is a consequence of its ability to bind to and activate the androgen receptor. Studies have shown that norethindrone and its acetate (B1210297) form (norethindrone acetate) have a notable binding affinity for the AR. medcraveebooks.com In fact, research has suggested that norethindrone has a similar binding affinity for the AR as 5α-dihydrotestosterone (DHT), a potent endogenous androgen. medcraveebooks.com The androgenic activity of norethindrone is believed to be responsible for certain side effects associated with its use. nih.gov Interestingly, the 5α-reduced metabolite of norethindrone shows an enhanced binding affinity for the androgen receptor, but this increased affinity is coupled with diminished androgenic potency. dntb.gov.ua

Table 2: Relative Binding Affinity (RBA) of Norethindrone for Steroid Receptors

| Receptor | Relative Binding Affinity / Activity |

|---|---|

| Progesterone Receptor (PR) | Effective medcraveebooks.com |

| Androgen Receptor (AR) | Effective medcraveebooks.com |

| Glucocorticoid Receptor (GR) | No effect / Low affinity medcraveebooks.comnih.gov |

Compared to its interaction with progestin and androgen receptors, norethindrone demonstrates a low affinity for the glucocorticoid receptor (GR). nih.govnih.gov In comparative studies with other progestins, norethindrone exhibits significantly less affinity for the GR. nih.gov This low binding affinity translates to minimal glucocorticoid activity. In functional assays, norethindrone shows little to no ability to activate gene transcription via the GR and is a less potent and/or efficacious modulator of GR-mediated gene repression compared to other progestins like medroxyprogesterone (B1676146) acetate. nih.gov Some research indicates it has no significant effect on the GR. medcraveebooks.com

The interaction of norethindrone with the estrogen receptor is complex. Some evidence suggests that at low doses, norethindrone can exert some estrogenic activity. nih.gov In competitive binding assays, progestins including norethindrone have been shown to inhibit the binding of estradiol (B170435) to its receptor by 8-12%, with a calculated inhibition constant (Ki) in the range of 0.5-0.8 µM. nih.gov However, another study found that norethindrone did not cause significant cross-reaction in an estradiol radioimmunoassay. nih.gov

A potential explanation for observed estrogenic effects lies in its metabolism. It has been shown that significant amounts of ethinylestradiol, a potent estrogen, are formed following the oral administration of norethindrone. nih.gov Furthermore, certain cell types, such as osteoblasts, can bioconvert norethindrone into metabolites, specifically 3α,5α-tetrahydro NET and 3β,5α-tetrahydro NET. nih.gov These metabolites are effective competitors for estrogen receptor binding sites, exhibiting affinities similar to that of estradiol itself. nih.gov This metabolic conversion of a PR agonist into ER agonists provides a molecular mechanism for the estrogen-like effects of norethindrone in specific tissues. nih.gov

Cellular and Subcellular Mechanisms of Action

Regulation of Cell Proliferation and Cell Cycle Progression in In Vitro Models

Norethindrone's influence on cell growth and division is multifaceted, involving interactions with specific membrane receptors and the induction of processes that halt the cell cycle and promote programmed cell death.

Progestin Receptor Membrane Component-1 (PGRMC1) has been identified as a key player in mediating the proliferative effects of certain progestins. wikipedia.orgnih.gov In hormone receptor-positive breast cancer cell lines, overexpression of PGRMC1 leads to increased proliferation when treated with norethindrone (B1679910). mdpi.com This effect is linked to the phosphorylation of PGRMC1, which then interacts with prohibitin-1 (PHB1) and prohibitin-2 (PHB2), modulators of the estrogen receptor α (ERα). mdpi.com This interaction appears to competitively remove prohibitins from ERα, allowing ERα to carry out its transcriptional activities on target genes, thus promoting proliferation. mdpi.com

Furthermore, the combination of estradiol (B170435) (E2) and norethindrone (NET) has been shown to promote breast cancer cell proliferation through the activation of the phosphatidylinositol-3-kinase (PI3K)-AKT pathway, a process dependent on PGRMC1. nih.gov The mechanism is thought to begin with the promotion of cell cycle regulation, followed by the activation of this critical signaling pathway. nih.gov PGRMC1 is known to be involved in a variety of biological processes, including the regulation of mitosis and apoptosis. nih.govmdpi.com

Norethindrone has demonstrated the ability to inhibit cell proliferation by inducing cell cycle arrest and apoptosis in a dose-dependent manner in specific cell lines. For instance, in human epithelial ovarian cancer (SKOV3) cells, treatment with norethindrone resulted in a significant reduction in cell growth by causing the cells to arrest in the G2/M phase of the cell cycle. This was accompanied by the triggering of cell death through both apoptosis and necrosis.

In human endometriotic stromal cells, norethindrone has also been shown to inhibit proliferation and induce apoptosis. This apoptotic effect is evidenced by a significant increase in caspase 3/7 activity at concentrations greater than 100 nM.

Conversely, one study noted that while norethindrone activated the p53 tumor suppressor protein and induced markers of DNA double-strand breaks, it did not cause a cell cycle arrest in the specific cell line and experimental conditions used. oup.comnih.gov

Table 1: Effects of Norethindrone on Cell Cycle and Apoptosis in Different Cell Lines

| Cell Line | Effect | Mechanism |

|---|---|---|

| SKOV3 (Ovarian Cancer) | G2/M Phase Arrest, Apoptosis, Necrosis | Dose-dependent reduction in cell growth. |

| Endometriotic Stromal Cells | Inhibition of Proliferation, Apoptosis | Increased caspase 3/7 activity. |

| RKO (Colon Carcinoma) | No Cell Cycle Arrest | Despite p53 activation and DNA damage markers. oup.comnih.gov |

Modulation of Gene Expression in Defined Cellular Systems

Norethindrone can alter the cellular landscape by modulating the expression of critical genes, including those responsible for suppressing tumors and those that promote cancer growth and blood vessel formation.

A key aspect of norethindrone's mechanism of action involves the upregulation of the tumor suppressor gene TP53, which encodes the p53 protein. In SKOV3 ovarian cancer cells, treatment with norethindrone led to an upregulation of TP53 expression.

Separate research confirmed that norethindrone can activate p53 in a dose-dependent manner. oup.comnih.gov Studies using a luciferase-based reporter of p53 activity showed a 4-fold activation 24 hours after treatment with 10 μg/ml of norethindrone, which increased to 5-fold at 100 μg/ml. oup.com This activation was also confirmed at the protein level, with immunoblotting showing a marked upregulation of p53 protein after a 4-hour treatment. oup.com The p53 protein plays a crucial role as a "guardian of the genome" by regulating cell division and preventing cells with mutated DNA from replicating. reactome.org

In conjunction with its effects on tumor suppressors, norethindrone has been observed to downregulate genes that promote tumor growth and angiogenesis (the formation of new blood vessels). In the SKOV3 ovarian cancer cell model, norethindrone treatment concurrently downregulated the expression of several key pro-angiogenic and oncogenic factors:

Vascular Endothelial Growth Factor (VEGF): A primary signaling protein that stimulates the formation of blood vessels. nih.govnih.govmdpi.com

Hypoxia-Inducible Factor-1α (HIF-1α): A transcription factor that plays a central role in the body's response to low oxygen levels (hypoxia) and is a key regulator of VEGF. mdpi.comresearchgate.net

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and cell growth that can be upregulated in hypoxic conditions. arvojournals.org

Progestin Receptor Membrane Component-1 (PGRMC1): As mentioned earlier, this receptor is implicated in progestin-induced cell proliferation.

Table 2: Modulation of Gene Expression by Norethindrone in SKOV3 Cells

| Gene | Function | Effect of Norethindrone |

|---|---|---|

| TP53 | Tumor Suppressor | Upregulation |

| VEGF | Pro-Angiogenic Factor | Downregulation |

| HIF-1α | Transcription Factor (regulates VEGF) | Downregulation |

| COX-2 | Pro-inflammatory, Pro-proliferative | Downregulation |

| PGRMC1 | Progestin Receptor, Pro-proliferative | Downregulation |

Influence on Reactive Oxygen Species (ROS) Levels and Associated Cellular Stress Responses

Norethindrone can influence the balance of reactive oxygen species (ROS) within cells, leading to cellular stress. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause damage to cell structures, a state known as oxidative stress. mdpi.comfrontiersin.orgmdpi.comyoutube.com

In vitro studies on SKOV3 cells revealed that treatment with norethindrone led to elevated levels of ROS. This increase in ROS is a component of the compound's observed chemo-preventive effects in this cell line.

However, other research presents a different perspective. In a study on non-tumorigenic, immortalized ovarian surface epithelial cells, norepinephrine (B1679862) (NE), a different compound, was associated with decreased ROS production and DNA damage. nih.gov This suggests that the cellular context and the specific compound are critical determinants of the effect on ROS levels. The elevation of ROS by norethindrone in cancer cells may contribute to its anti-proliferative and apoptotic effects, highlighting a complex and context-dependent role in cellular stress responses. nih.govmdpi.com

Effects on Cell Migration and Invasion in In Vitro Assays

Norethindrone (NET) has been shown to influence cell migration, a key process in various physiological and pathological events. In vitro studies using human epithelial ovarian cancer cells (SKOV3) have demonstrated that NET can inhibit cell migration in a dose-dependent manner nih.gov. Research utilizing a wound-healing assay, a method to study collective cell migration, revealed that treatment with NET at concentrations of 1, 10, and 100 µM for a seven-day period significantly reduced the migratory capacity of SKOV3 cells nih.gov.

This inhibitory effect on cell migration is associated with changes in the expression of specific genes. Quantitative analysis of mRNA levels indicated that NET treatment concurrently downregulated several oncogenes linked to metastasis and angiogenesis, including Vascular Endothelial Growth Factor (VEGF), Hypoxia-Inducible Factor-1α (HIF-1α), Cyclooxygenase-2 (COX-2), and Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1) nih.gov. Concurrently, the expression of the tumor suppressor gene TP53 was upregulated nih.gov. These findings suggest that the chemo-preventive effects of Norethindrone may stem from the modulation of genes that play a protective role against carcinogenesis nih.gov.

Table 1: Effects of Norethindrone on SKOV3 Ovarian Cancer Cells

| Parameter Assessed | Assay/Method | Observed Effect of Norethindrone | Associated Gene Expression Changes | Source |

| Cell Migration | Wound-Healing Assay | Dose-dependent inhibition | Downregulation of VEGF, HIF-1α, COX-2, PGRMC1; Upregulation of TP53 | nih.gov |

| Cell Growth | Cell Viability Assay | Significant reduction | N/A | nih.gov |

| Cell Cycle | Flow Cytometry | Arrest at G2/M phase | N/A | nih.gov |

| Cell Death | Apoptosis/Necrosis Detection | Triggered apoptosis and necrosis | N/A | nih.gov |

Impact on Endometrial Cell Function and Morphology in Preclinical Research Models

Norethindrone and its derivatives exert significant effects on the morphology and function of endometrial cells. Studies involving women treated with norethisterone enanthate (NET-EN) have shown that endometrial biopsies exhibit considerable individual variation in response nih.gov. This suggests that the impact on endometrial morphology can be independent of the compound's effects on ovarian function nih.gov.

In a study of post-menopausal women receiving transdermal estradiol in sequence with transdermal norethisterone acetate (B1210297), specific morphological changes were documented. Analysis of post-treatment endometrial biopsies revealed the following:

65% of biopsies showed a secretory endometrium.

3% showed a proliferative endometrium.

24% provided inadequate material or showed an inactive endometrium nih.gov.

Hyperplasia was identified in 2% of the biopsies nih.gov. These findings indicate that norethisterone acetate effectively induces a secretory transformation of the endometrium, which is a key aspect of its progestogenic activity.

Effects on Osteoblast Proliferation, Differentiation, and Mineralization Processes

Norethindrone has demonstrated osteogenic effects in in vitro models using human osteosarcoma cells (TE85), which serve as a model for osteoblasts. Research has shown that picomolar doses of norethindrone significantly stimulated osteoblast proliferation, differentiation, and activity nih.gov.

The specific effects were measured as follows:

Proliferation: Assessed by the stimulation of [3H]thymidine incorporation into the cells.

Differentiation: Monitored by the increase in alkaline phosphatase-specific activity.

Osteoblastic Activity: Measured by the stimulation in collagen synthesis and osteocalcin (B1147995) secretion nih.gov.

Furthermore, pretreatment of these cells with low doses of norethindrone was found to potentiate the osteogenic effects of fluoride (B91410), another agent known to stimulate bone cells. A 24-hour pretreatment with norethindrone followed by treatment with a mitogenic dose of fluoride resulted in a significant and synergistic potentiation of fluoride's effects on all measured parameters: [3H]thymidine incorporation, alkaline phosphatase activity, collagen synthesis, and osteocalcin secretion nih.gov. This synergistic interaction was not observed with other anabolic sex steroids like dihydrotestosterone (B1667394) or progesterone, suggesting a specific mechanism for norethindrone nih.gov. These findings suggest that the osteogenic actions of norethindrone and fluoride may occur through different mechanisms, with norethindrone having a permissive effect on the actions of fluoride nih.gov.

Table 2: Osteogenic Effects of Norethindrone on Human TE85 Osteosarcoma Cells

| Parameter | Measurement Method | Observed Effect of Norethindrone | Source |

| Proliferation | [3H]thymidine incorporation | Significant stimulation | nih.gov |

| Differentiation | Alkaline phosphatase-specific activity | Significant increase | nih.gov |

| Activity (Collagen Synthesis) | Collagen synthesis measurement | Significant stimulation | nih.gov |

| Activity (Osteocalcin) | Osteocalcin secretion measurement | Significant stimulation | nih.gov |

Unscheduled DNA Synthesis Studies in Hepatocyte Cultures

The genotoxic potential of norethindrone has been investigated by measuring unscheduled DNA synthesis (UDS) in primary rat hepatocyte cultures nih.gov. UDS is a process of DNA repair that occurs outside of the normal S-phase of the cell cycle and is used as an indicator of DNA damage nih.gov.

In these studies, norethindrone was found to cause a small, dose-dependent increase in UDS in hepatocytes cultured from male rats nih.gov. This increase was detected using both liquid scintillation counting and autoradiography to measure the incorporation of [methyl-3H]thymidine into DNA nih.gov. Interestingly, no corresponding increase in UDS was observed in hepatocyte cultures derived from female rats treated with norethindrone nih.gov.

The mechanism behind this effect appears to involve metabolic activation by cytochrome P-450 enzymes. The norethindrone-mediated UDS was reduced or abolished under the following conditions:

In the presence of mixed-function oxidase inhibitors such as SKF 525A or metyrapone (B1676538) nih.gov.

In hepatocyte cultures that were 24 or 52 hours old, which have lower cytochrome P-450 content than freshly prepared cells nih.gov.

In a hepatocyte-derived cell line that lacks cytochrome P-450 nih.gov.

Structure-activity studies further revealed that only steroids containing a 17 alpha-ethynyl substituent, which is present in norethindrone, were capable of causing an increase in UDS nih.gov.

Table 3: Summary of Unscheduled DNA Synthesis (UDS) Studies with Norethindrone

| Cell Type | Observation | Modulating Factor | Implication | Source |

| Male Rat Hepatocytes | Small, dose-dependent increase in UDS | N/A | Potential for genotoxicity in male rat liver cells | nih.gov |

| Female Rat Hepatocytes | No increase in UDS | N/A | Sex-specific difference in metabolic activation or DNA repair | nih.gov |

| Male Rat Hepatocytes | UDS reduced by SKF 525A or metyrapone | Mixed-function oxidase inhibitors | Effect is dependent on metabolic activation by cytochrome P-450 | nih.gov |

| Aged Hepatocyte Cultures | UDS decreased or abolished | Lower cytochrome P-450 content | Confirms role of cytochrome P-450 metabolism | nih.gov |

Metabolism and Pharmacokinetics in Preclinical Animal Models

Absorption and Distribution Patterns in Animal Systems

Pharmacokinetic studies in animal models have been crucial for determining the rate and extent of Norethindrone's absorption and its subsequent distribution throughout the body. Rabbits and rhesus monkeys have been utilized to establish an animal model that closely mirrors human pharmacokinetics. nih.gov

In adult female rabbits, the absorption of Norethindrone (B1679910) was observed to be rapid, with peak plasma concentrations achieved within 0.5 to 1.0 hour after administration. nih.gov The clearance of the compound from the plasma followed a two-compartment model, with an initial rapid phase (alpha half-life) and a slower terminal phase (beta half-life). In contrast, plasma levels in rhesus monkeys showed a more inconsistent pattern. nih.gov Comparative analysis suggested that the pharmacokinetic profile of Norethindrone in rabbits is more analogous to that in humans than the profile observed in monkeys. nih.gov

Interactive Table: Pharmacokinetic Parameters of Norethindrone in Female Rabbits

| Parameter | Value | Unit |

|---|---|---|

| Time to Peak Plasma Level (Tmax) | 0.5 - 1.0 | hours |

| Alpha Clearance Half-life (t½α) | 1.3 | hours |

Biotransformation Pathways and Metabolite Formation

The biotransformation of Norethindrone is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. These pathways lead to the formation of various metabolites, some of which may possess their own biological activity.

Upon oral administration, Norethindrone and its esters, such as Norethindrone acetate (B1210297), undergo significant transformation during their first pass through the intestine and liver. medcraveebooks.com Norethindrone acetate is rapidly and almost completely hydrolyzed to Norethindrone during this process. This extensive first-pass metabolism is a critical determinant of the parent drug's bioavailability.

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, plays a central role in the phase I metabolism of a wide array of xenobiotics, including steroids like Norethindrone. mdpi.commdpi.com In vitro studies using rat liver microsomes have demonstrated that Norethindrone can interact with these enzymes, leading to a time-dependent loss of cytochrome P-450. nih.gov While the specific human isoform CYP3A4 is a major contributor to drug metabolism, it is important to note that species differences in CYP isoforms are a major cause of variations in drug metabolism between animals and humans. longdom.org Hydroxylation is a key reaction catalyzed by CYP enzymes, leading to the formation of hydroxylated metabolites of Norethindrone.

Reduction of the A-ring is a significant pathway in Norethindrone metabolism. The principal metabolite identified in preclinical studies is 5α-dihydro-norethisterone. medcraveebooks.com This conversion is catalyzed by 5α-reductase enzymes. In vitro studies have also suggested that Norethindrone itself can act as an inhibitor of 5α-reductase activity. glowm.com The activity of 5α-reductase and the formation of its potent androgenic metabolites, such as dihydrotestosterone (B1667394) from testosterone (B1683101), are known to be essential for the normal differentiation of male external genitalia and the prostate in animal models. nih.gov

Enzyme Induction and Inhibition Studies in Animal Models

The potential for a drug to alter the activity of metabolic enzymes is a critical aspect of preclinical evaluation. nih.govtaylorandfrancis.com Such interactions can lead to changes in its own metabolism (auto-induction or auto-inhibition) or the metabolism of co-administered drugs. wikipedia.org

Studies in rats have shown that in vivo administration of Norethindrone can produce a time-dependent loss of liver cytochrome P-450. nih.gov This suggests an inhibitory or inactivating effect on the enzyme. Furthermore, when rats were pretreated with phenobarbitone, a known enzyme inducer, the Norethindrone-mediated loss of cytochrome P-450 was enhanced. nih.gov Conversely, pretreatment with 3-methylcholanthrene (B14862) made the animals resistant to this effect, indicating the complexity of these interactions and the involvement of different CYP isozymes. nih.gov These findings highlight that chronic administration of a compound like Norethindrone can result in altered biotransformation profiles due to its effects on hepatic enzymes. taylorandfrancis.com

Comparative Pharmacokinetic Studies Across Diverse Animal Species

The study of norethindrone's pharmacokinetic profile in various animal models is crucial for extrapolating data relevant to human pharmacology. Significant differences in absorption, distribution, metabolism, and excretion exist across species, making the selection of an appropriate animal model a critical aspect of preclinical research. rroij.com Studies have primarily focused on species such as rabbits, rhesus monkeys, and rats to understand how the drug behaves in vivo.

In a comparative study, the pharmacokinetics of norethindrone were evaluated in adult female rabbits and rhesus monkeys. nih.gov Following administration, drug absorption in rabbits was rapid, with peak plasma levels of norethindrone reached within 0.5 to 1.0 hour. The clearance was characterized by a two-compartment model with an alpha half-life of 1.3 hours and a beta half-life of 10.0 hours. In contrast, plasma norethindrone levels in rhesus monkeys showed an inconsistent pattern, and the approximate elimination half-life was found to be between 4 and 6 hours. nih.gov The pharmacokinetic profile observed in rabbits was deemed to be more closely aligned with that in humans, suggesting the rabbit may be a more suitable model for certain pharmacokinetic studies. nih.gov

Further research has highlighted differences in the first-pass metabolism of norethindrone between rabbits and rats. nih.gov The first-pass effect, where the drug concentration is significantly reduced before it reaches systemic circulation, was observed in both species. In the rabbit, the area under the curve (AUC) after oral administration was 54% of that following intravenous administration. The effect was more pronounced in the rat, where the AUC after administration into the hepatic portal vein was 32% of the intravenous AUC, and the oral AUC was only 13.7% of the intravenous AUC. nih.gov This indicates a substantial metabolism of norethindrone in both the gut wall and the liver in rats. nih.gov

The metabolism itself is carried out by the cytochrome P-450 enzyme system in liver microsomes. nih.gov Studies in rats have shown that norethindrone is metabolically activated and binds irreversibly to microsomal proteins, a process dependent on oxygen and NADPH. nih.gov The significant inter-species variability in drug metabolism is a major factor that accounts for differences in pharmacokinetic profiles. researchgate.net Factors such as metabolic rate and enzyme activity levels vary across species, influencing the required dose to achieve a pharmacological effect. rroij.com

Below is an interactive data table summarizing the comparative pharmacokinetic parameters of Norethindrone in different animal species.

| Species | Key Pharmacokinetic Parameter | Value | Source |

| Rabbit | Time to Peak Plasma Level | 0.5 - 1.0 hours | nih.gov |

| Clearance Half-life (alpha) | 1.3 hours | nih.gov | |

| Clearance Half-life (beta) | 10.0 hours | nih.gov | |

| AUC (Oral vs. IV) | 54% | nih.gov | |

| Rhesus Monkey | Elimination Half-life | ~4 - 6 hours | nih.gov |

| Rat | AUC (Oral vs. IV) | 13.7% | nih.gov |

| AUC (Portal Vein vs. IV) | 32% | nih.gov |

Influence of Nutritional Factors on Drug-Metabolizing Enzymes in Animal Liver

Nutritional status is a significant environmental factor that can modulate the activity of drug-metabolizing enzymes, thereby altering the pharmacokinetics of xenobiotics, including norethindrone. nih.gov The liver is the primary site of drug metabolism, and the function of its enzyme systems, particularly the cytochrome P450 (CYP) family, can be influenced by dietary components. researchgate.netmdpi.com

Research in female rats has demonstrated the impact of various B-vitamin deficiencies on the hepatic drug-metabolizing system and the subsequent effects of norethindrone. karger.com The dietary status of the animal clearly affects the activities of key enzymes. For instance, high levels of dietary thiamin were found to significantly decrease the activity of cytochrome P-450 and NADPH cytochrome c reductase. Conversely, norethindrone administration generally caused no change or a slight depression of cytochrome P-450 regardless of the diet. karger.com However, norethindrone induced aniline (B41778) hydroxylase activity in rats on all diets except those deficient in thiamin and riboflavin. karger.com

The study highlighted several specific interactions between B-vitamin levels and liver enzymes:

High Thiamin: Decreased activity of cytochrome P-450 and NADPH cytochrome c reductase. karger.com

High Riboflavin: Decreased the apparent Vmax for ethylmorphine N-demethylase and aniline hydroxylase, despite an elevation in NADPH cytochrome c reductase. karger.com

High Pyridoxine: Significantly decreased the Vmax for aniline hydroxylase only. karger.com

The administration of norethindrone itself produced varied effects depending on the nutritional state. It resulted in no change or an increase in the activity of NADPH cytochrome c reductase and ethylmorphine N-demethylase. karger.com These findings underscore that the dietary condition of an animal model can significantly alter the metabolic handling of norethindrone, which is a critical consideration in preclinical toxicological and pharmacological studies. karger.com

The table below provides an interactive summary of the effects of B-vitamin status on liver enzyme activity in female rats.

| Nutritional Status | Enzyme/Metabolism Parameter | Observed Effect | Effect of Norethindrone Admin. | Source |

| High Thiamin Diet | Cytochrome P-450 | Decreased | No change or slight depression | karger.com |

| NADPH cytochrome c reductase | Decreased | No change or increase | karger.com | |

| Riboflavin Deficient Diet | Aniline Hydroxylase | - | No induction by Norethindrone | karger.com |

| Thiamin Deficient Diet | Aniline Hydroxylase | - | No induction by Norethindrone | karger.com |

| High Riboflavin Diet | Vmax for Ethylmorphine N-demethylase | Decreased | - | karger.com |

| Vmax for Aniline Hydroxylase | Decreased | - | karger.com | |

| High Pyridoxine Diet | Vmax for Aniline Hydroxylase | Decreased | - | karger.com |

Environmental Occurrence, Fate, and Ecotoxicological Research

Detection and Monitoring in Aquatic Ecosystems and Environmental Compartments

Norethindrone (B1679910) is frequently detected in various aquatic environments, including wastewater, surface water, and even drinking water, typically at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L) nih.gov. Its presence in public water systems has led to its inclusion on the U.S. Environmental Protection Agency's (EPA) Contaminant Candidate List researchgate.net. The primary pathway for Norethindrone to enter the environment is through the excretion of the hormone by individuals using it for contraception or hormone therapy, which is then discharged into municipal wastewater systems nih.gov. While wastewater treatment plants can reduce the concentrations of many contaminants, they are not always effective at completely removing synthetic hormones like Norethindrone.

The monitoring of Norethindrone in the environment relies on sensitive analytical techniques capable of detecting its low concentrations. High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detectors, Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods for its quantification in various environmental matrices nih.govresearchgate.netresearchgate.netmdpi.com. The development of highly sensitive and selective analytical methods is crucial for accurate environmental monitoring and risk assessment nih.gov.

Table 1: Analytical Methods for the Detection of Norethindrone

| Analytical Method | Matrix | Typical Detection Range | Reference |

| High-Performance Liquid Chromatography (HPLC) with UV/Vis Detector | Water | ng/L - µg/L | nih.govresearchgate.net |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Water, Dissolution Media | ng/L - µg/L | researchgate.netresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Human Plasma | 0.10 to 10 ng/mL | mdpi.com |

Environmental Degradation Pathways and Transformation Products

Once in the environment, Norethindrone can undergo both biotic and abiotic degradation processes.

Biodegradation: In wastewater treatment facilities, microbial activity plays a role in the transformation of Norethindrone. Studies have shown that biological degradation in wastewater can be effective in transforming the compound, often following pseudo-first-order kinetics nih.gov. A significant degradation pathway for Norethisterone acetate (B1210297), a closely related compound, in activated sludge involves the aromatization of the steroid's A-ring. This process leads to the formation of estrogenic transformation products, most notably 17α-ethinylestradiol, which is itself a potent synthetic estrogen with significant endocrine-disrupting effects nih.gov.

Abiotic Degradation: Photodegradation, or the breakdown of compounds by light, is another important environmental fate process for Norethindrone. Research has demonstrated that both direct photolysis and photocatalytic degradation can effectively break down Norethindrone in aqueous solutions, with the degradation kinetics often following a first-order model researchgate.net. In river water, the half-life of estrogens due to photodegradation can be as short as a few hours nih.gov.

The transformation of Norethindrone into other hormonally active compounds is a critical aspect of its environmental risk, as the degradation products can sometimes be as or more potent than the parent compound.

Table 2: Environmental Degradation of Norethindrone

| Degradation Process | Key Findings | Transformation Products | References |

| Biodegradation | Effective in wastewater; follows pseudo-first-order kinetics. | 17α-ethinylestradiol (from Norethisterone acetate) | nih.govnih.gov |

| Photodegradation | Effective in aqueous solutions; follows first-order kinetics. | Further research needed to fully identify all photolytic byproducts. | researchgate.netnih.gov |

Ecotoxicological Effects on Aquatic Organisms

The presence of Norethindrone in aquatic environments has been linked to a range of adverse effects on aquatic organisms, particularly concerning their endocrine systems and reproductive health.

Norethindrone is recognized as an endocrine-disrupting chemical (EDC) in fish. It can interfere with the normal functioning of the endocrine system by altering the expression of genes associated with the hypothalamic-pituitary-gonadal (HPG) axis, which is the primary hormonal system regulating reproduction researchgate.net.

Multiple studies have demonstrated that Norethindrone can disrupt the thyroid endocrine system in various aquatic species. In fish such as the zebrafish (Danio rerio) and the western mosquitofish (Gambusia affinis), exposure to environmentally relevant concentrations of Norethindrone has been shown to lower levels of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) nih.govresearchgate.netnih.gov. This disruption occurs through interference at multiple points along the hypothalamic-pituitary-thyroid (HPT) axis nih.govnih.gov. In western mosquitofish, exposure led to observable histological changes in the thyroid follicular epithelial cells and altered plasma concentrations of thyroid-stimulating hormone (TSH), T4, and T3 researchgate.net. Similar anti-thyroidal effects have also been documented in amphibians, specifically in the tadpoles of Xenopus laevis epa.gov.

Norethindrone exposure has significant impacts on the reproductive health and behavior of fish. In female zebrafish, it has been observed to impair mating behaviors nih.gov. Histological examinations of the ovaries have revealed an increased frequency of atretic (degenerating) follicular cells following exposure nih.gov. Furthermore, Norethindrone can alter sex hormone production, leading to increased plasma testosterone (B1683101) and decreased estradiol (B170435) concentrations in female zebrafish nih.gov.

Long-term exposure to Norethindrone can result in reduced growth, decreased ovary weight, and delayed ovarian maturation in female fish, while paradoxically accelerating sperm maturation in males researchgate.netfrontiersin.org. Studies have also indicated that Norethindrone can induce a male-biased sex ratio in zebrafish populations by suppressing the development of germ cells through interaction with the androgen receptor yale.edu.

Table 3: Summary of Ecotoxicological Effects of Norethindrone on Aquatic Organisms

| Endpoint | Species | Observed Effects | References |

| Endocrine Disruption | Fish | Altered gene expression in the HPG axis. | researchgate.net |

| Thyroid Disruption | Zebrafish, Western Mosquitofish, Xenopus laevis | Lowered T3 and T4 levels; interference with the HPT axis; histological changes in the thyroid. | nih.govresearchgate.netnih.govepa.gov |

| Reproductive Effects | Zebrafish | Impaired mating behavior; increased atretic follicles; altered sex hormone levels; reduced growth and delayed maturation in females; accelerated sperm maturation in males; male-biased sex ratio. | nih.govresearchgate.netfrontiersin.orgyale.edu |

Bioremediation and Phytoremediation Strategies for Environmental Removal

Given the challenges in removing Norethindrone through conventional wastewater treatment, research has focused on alternative, nature-based solutions for its removal from the environment.

Bioremediation: This approach utilizes microorganisms to break down contaminants. The microbial degradation observed in activated sludge is a form of bioremediation researchgate.net. Enhancing these natural microbial processes could offer a sustainable method for treating water contaminated with Norethindrone.

Phytoremediation: This strategy involves the use of plants to remove, degrade, or stabilize environmental contaminants. Constructed wetlands, which are engineered systems that use natural processes involving wetland vegetation, soils, and their associated microbial assemblages to treat wastewater, have shown promise in removing a variety of pharmaceuticals, including steroid hormones nih.govnih.govyale.edu. The complex interactions between the plants, substrate, and microbial communities within these systems can contribute to the degradation and removal of compounds like Norethindrone.

The use of algae for phycoremediation is another emerging area of research. Algae have demonstrated the capacity to remove various pharmaceuticals from water and could potentially be a cost-effective and environmentally friendly method for treating Norethindrone contamination researchgate.net.

Advanced Research Methodologies and Analytical Approaches

In Vitro Cell-Based Assays for Mechanistic Elucidation

In vitro cell-based assays are fundamental tools for dissecting the molecular mechanisms of Norethindrone (B1679910). These assays provide controlled environments to study the compound's effects on specific cellular processes and signaling pathways. bioivt.comnews-medical.net

Common types of cell-based assays that can be applied to study Norethindrone include:

Gene Reporter Assays: To measure the activation or inhibition of specific hormone receptor pathways. bioivt.com

Cellular Proliferation Assays: To determine the effect of the compound on the growth rate of hormone-sensitive cancer cells. bioivt.comnews-medical.net

Cellular Signaling Assays: To investigate effects on intracellular signaling cascades, such as changes in calcium flux or protein phosphorylation, following receptor activation. bioivt.com

Cytotoxicity Assays: To evaluate potential adverse effects by measuring cell death in various cell lines. news-medical.netnih.gov

These assays allow for the systematic investigation of Norethindrone's mechanism of action, providing data that informs further preclinical and clinical research. bioivt.compharmaron.com

Table 1: Effect of Norethisterone Acetate (B1210297) (NETA) on Coagulation Gene Expression in Human Cell Cultures nih.gov

| Cell Type | Gene | Effect of NETA Treatment |

|---|---|---|

| Human Hepatocytes | Fibrinogen | Downregulation |

| Human Hepatocytes | Prothrombin | Downregulation |

| Human Hepatocytes | PAI-1 | Upregulation |

| HUVECs | Tissue Factor (TF) | Upregulation |

| HUVECs | TFPI | Upregulation |

Advanced Spectrometric and Chromatographic Techniques for Metabolite Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) has been a foundational technique in this area. It allows for the separation of different metabolites followed by their identification based on their unique mass fragmentation patterns. nih.gov More recent advancements have seen the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high speed, resolution, sensitivity, and specificity. researchgate.net Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) further enhances the separation efficiency and speed of analysis. mdpi.com

These methods are crucial for:

Metabolic Profiling: Identifying the full range of metabolites produced from Norethindrone in vivo.

Structural Elucidation: Determining the precise chemical structure of metabolites, including the location of hydroxylations or other modifications. In complex cases where mass spectrometry alone is insufficient to distinguish between isomers, other techniques like infrared ion spectroscopy (IRIS) or nuclear magnetic resonance (NMR) spectroscopy can provide the necessary structural detail.

Quantification: Measuring the concentration of Norethindrone and its metabolites in biological fluids to support pharmacokinetic studies.

Table 2: Spectrometric and Chromatographic Techniques in Norethindrone Research

| Technique | Application | Advantages |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of metabolites in urine and blood. nih.gov | Good for volatile compounds, established methodology. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-throughput metabolic profiling and quantification. researchgate.net | High sensitivity, specificity, and speed; suitable for non-volatile compounds. researchgate.net |

| Infrared Ion Spectroscopy (IRIS) | Differentiating isomeric metabolites without reference standards. | Provides detailed structural fingerprints, complements MS data. |

Molecular Modeling and Computational Chemistry for SAR and Receptor Docking Studies

Molecular modeling and computational chemistry provide powerful in silico tools to investigate the interaction of Norethindrone with its biological targets at an atomic level. These methods are particularly valuable for understanding structure-activity relationships (SAR) and for predicting the binding affinity of Norethindrone and its analogs to various hormone receptors.

Receptor docking is a key computational technique used in this context. It involves predicting the preferred orientation of Norethindrone when bound to a receptor, such as the progesterone (B1679170) receptor (PR) or androgen receptor (AR), to form a stable complex. researchgate.netmdpi.com The crystal structure of the progesterone receptor's ligand-binding domain in complex with Norethindrone has been determined, providing a precise template for these computational studies. researchgate.net

Docking studies can:

Predict Binding Affinity: Calculate a "docking score," which estimates the binding free energy. For example, the dock score for Norethindrone with the progesterone receptor has been reported as -65.564 in certain models. nih.gov

Identify Key Interactions: Reveal the specific amino acid residues within the receptor's binding pocket that form hydrogen bonds or have hydrophobic interactions with the Norethindrone molecule. researchgate.net

Guide Drug Design: Inform the design of new analogs with potentially improved affinity or selectivity for a specific receptor. nih.gov

These computational approaches have been used to evaluate Norethindrone and its derivatives against various therapeutic targets, including the progesterone receptor, estrogen receptor, and cyclooxygenase-2 (COX-2). researchgate.netnih.gov

Table 3: Example Docking Scores of Progesterone Receptor Ligands nih.gov

| Compound | Docking Score (Potential of Mean Force) |

|---|---|

| Progesterone | -80.329 |

| Medroxyprogesterone (B1676146) acetate | -94.52 |

| Mifepristone | -83.045 |

Gene Expression Profiling and Proteomics in Preclinical Research Models

To understand the broader biological impact of Norethindrone beyond its primary receptor targets, researchers employ high-throughput techniques like gene expression profiling and proteomics. These approaches allow for a global view of how Norethindrone alters cellular function by measuring changes in thousands of genes or proteins simultaneously.

Proteomics, the large-scale study of proteins, can complement gene expression data by confirming whether changes in mRNA levels translate to changes in protein levels and by identifying post-translational modifications that affect protein activity. While specific proteomics studies on Norethindrone are less commonly published, this methodology represents a key frontier in understanding its complete mechanism of action.

Development and Validation of Animal Models for Pharmacokinetic and Pharmacodynamic Studies

Animal models are indispensable for studying the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Norethindrone in a whole-organism context before human trials. researchgate.netijrpc.com These studies help determine how the body absorbs, distributes, metabolizes, and excretes the drug (ADME), and how the drug elicits its biological effects over time. ijrpc.com

The selection of an appropriate animal model is critical. The model should ideally mimic human physiology and drug handling as closely as possible. For Norethindrone, the rabbit has been identified as a suitable animal model for pharmacokinetic studies. Research comparing the plasma levels and clearance of Norethindrone in rabbits, rhesus monkeys, and humans found that the pharmacokinetic profile in rabbits was closer to that in humans. nih.gov In rabbits, the drug was absorbed rapidly, with peak plasma levels reached within 0.5 to 1.0 hour, and it exhibited a two-compartment clearance model with distinct alpha and beta half-lives. nih.gov

In addition to pharmacokinetic profiling, animal models are used for pharmacodynamic assessments. For instance, the progestogenic activity of Norethindrone has been evaluated in vivo in rabbits by measuring its effect on endometrial transformation. medcraveebooks.com Androgenic activity has been assessed in castrated male rats by measuring weight changes in the ventral prostate. medcraveebooks.com These bioassays are essential for quantifying the biological potency and activity of the compound.

Table 4: Pharmacokinetic Parameters of Norethindrone in a Rabbit Model nih.gov

| Parameter | Value |

|---|---|

| Time to Peak Plasma Level | 0.5 - 1.0 hours |

| Clearance Half-Life ('alpha' phase) | 1.3 hours |

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for assessing the purity of norethindrone acetate in pharmaceutical formulations?

- Methodological Answer : The U.S. Pharmacopeia outlines chromatographic purity testing for norethindrone acetate using reversed-phase HPLC with UV detection. Key parameters include peak resolution, retention time consistency, and impurity profiling. For tablets, infrared absorption (IR) and solvent extraction (e.g., chloroform-hexane partitioning) are critical for isolating norethindrone from excipients prior to analysis .

Q. How can researchers determine the solubility of barely aqueous-soluble compounds like norethindrone?

- Methodological Answer : Three approaches are validated:

Co-solvent enhancement : Use water-immiscible solvents (e.g., chloroform) to increase dissolution surface area.

Partition coefficient estimation : Measure solubility in an organic solvent (e.g., methanol) and extrapolate aqueous solubility via group contribution models.

Excess solid saturation : Employ high-sensitivity analytical methods (e.g., UV-HPLC) to quantify trace dissolved amounts after equilibration .

Q. What methodological considerations are critical for stability testing of norethindrone in environmental matrices (e.g., agricultural surfaces)?

- Methodological Answer : Stability studies on apple surfaces demonstrate:

- Homogenization in pH 10 borate buffer to stabilize norethindrone.

- Chloroform partitioning using diffusion chambers with hydrophobic membranes.

- Reversed-phase HPLC (water:tetrahydrofuran:methanol mobile phase) for specificity against degradation products. Stability is confirmed for ≤6 hours under these conditions .

Advanced Research Questions

Q. How can conflicting data on norethindrone’s genotoxic potential be resolved through experimental design?

- Methodological Answer : Contradictions arise from assay sensitivity differences:

- p53-reporter assay : Detects transcriptional activation of DNA damage response (sensitive to low-level damage).

- γ-H2AX phosphorylation : Flags double-strand breaks (DSBs) at 2–100 µg/ml concentrations.

- Neutral comet assay : Less sensitive, missing DSBs detected by γ-H2AX.

- Resolution : Use tiered testing—high-throughput screens (p53/H2AX) followed by orthogonal methods (comet assay). Control for cytotoxicity, apoptosis, and drug precipitation artifacts .

Q. What pharmacokinetic interactions occur between norethindrone and antiretroviral therapies, and how should clinical studies be designed to evaluate these?

- Methodological Answer :

- Study design : Open-label, non-randomized trials with serial blood sampling (0–72 hours post-dose).

- Key parameters : AUC, Cmax, and half-life comparisons between HIV+ cohorts (e.g., atazanavir/ritonavir vs. control).

- Analytical method : Radioimmunoassay for serum norethindrone quantification.

- Findings : Atazanavir/ritonavir increases norethindrone exposure via CYP3A4 inhibition, necessitating dose adjustments .

Q. What experimental frameworks are needed to evaluate the bone mineral density (BMD) effects of long-term norethindrone acetate use in combination therapies?

- Methodological Answer :

- Longitudinal design : 6-month trials with dual-energy X-ray absorptiometry (DEXA) scans at baseline, 3, and 6 months.

- Add-back therapy : Co-administer norethindrone acetate (5 mg/day) with leuprolide to mitigate hypoestrogenic BMD loss.

- Biomarkers : Monitor serum calcium, vitamin D, and osteocalcin levels. Retreatment beyond 6 months requires strict BMD thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.